molecular formula C12H14N2O4 B3123116 4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid CAS No. 304481-82-1

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid

Cat. No.: B3123116
CAS No.: 304481-82-1
M. Wt: 250.25 g/mol
InChI Key: NUANOVSAWLFCHH-UHFFFAOYSA-N
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Description

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid is an organic compound that features a hydrazinyl group attached to a 3-methylbenzoyl moiety and a 4-oxobutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid typically involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form the intermediate 3-methylbenzoyl hydrazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes like cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxopentanoic acid: Similar structure but with an additional carbon in the backbone.

    4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid methyl ester: Methyl ester derivative of the compound.

    3-Methylbenzoyl hydrazine: Intermediate in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, while the 3-methylbenzoyl moiety provides specific interactions with biological targets.

Properties

IUPAC Name

4-[2-(3-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8-3-2-4-9(7-8)12(18)14-13-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANOVSAWLFCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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